

LDC4297 Hydrochloride vs. Roscovitine: A Comparative Guide to Kinase Selectivity

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Compound of Interest

Compound Name: LDC4297 hydrochloride

Cat. No.: B10798903

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In the landscape of kinase inhibitors, precision is paramount. For researchers in oncology, virology, and neurobiology, the ability of a small molecule to selectively inhibit its intended target while sparing off-target kinases is a critical determinant of its therapeutic potential and research utility. This guide provides a detailed comparison of the kinase selectivity of two prominent cyclin-dependent kinase (CDK) inhibitors: **LDC4297 hydrochloride** and roscovitine.

At a Glance: Key Differences in Selectivity

LDC4297 hydrochloride emerges as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2][3]} In contrast, roscovitine, an older and more broadly characterized compound, exhibits activity against a wider range of CDKs.^{[4][5][6]} This fundamental difference in their selectivity profiles dictates their applications in research and potential as therapeutic agents.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **LDC4297 hydrochloride** and roscovitine against a panel of key kinases, providing a quantitative measure of their respective potencies and selectivities.

| Kinase Target | LDC4297 hydrochloride IC50 | Roscovitine IC50 |
|---------------|----------------------------|-------------------------|
| CDK7 | 0.13 nM[1][2] | 0.49 μM - 0.51 μM[7][8] |
| CDK1/cdc2 | 53.7 nM[9] | 0.65 μM - 2.69 μM[4][7] |
| CDK2 | 6.4 nM[9] | 0.7 μM - 0.88 μM[4][8] |
| CDK5 | 10% control @ 1μM[10] | 0.16 μM - 0.2 μM[4][11] |
| CDK9 | >1.71 μM[9] | ~0.79 μM - 3.2 μM[7] |
| CDK4 | >10 μM[9] | >100 μM[7][11] |
| CDK6 | >10 μM[9] | >100 μM[7][11] |
| ERK1 | Not specified | 34 μM[11] |
| ERK2 | Not specified | 14 μM[11] |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Deep Dive into Selectivity Profiles

LDC4297 Hydrochloride: A Precision Tool for Targeting CDK7

LDC4297 hydrochloride is distinguished by its exceptional potency and selectivity for CDK7. [1][2][3] Kinome-wide profiling against over 330 kinases has demonstrated its high degree of selectivity.[12] While it does exhibit some activity against CDK2 and CDK1, the inhibitory concentrations are significantly higher than for CDK7, indicating a substantial selectivity window.[9] This precise targeting of CDK7, a key regulator of transcription and the cell cycle, makes **LDC4297 hydrochloride** a valuable tool for dissecting the specific roles of this kinase in various biological processes.[12][13][14]

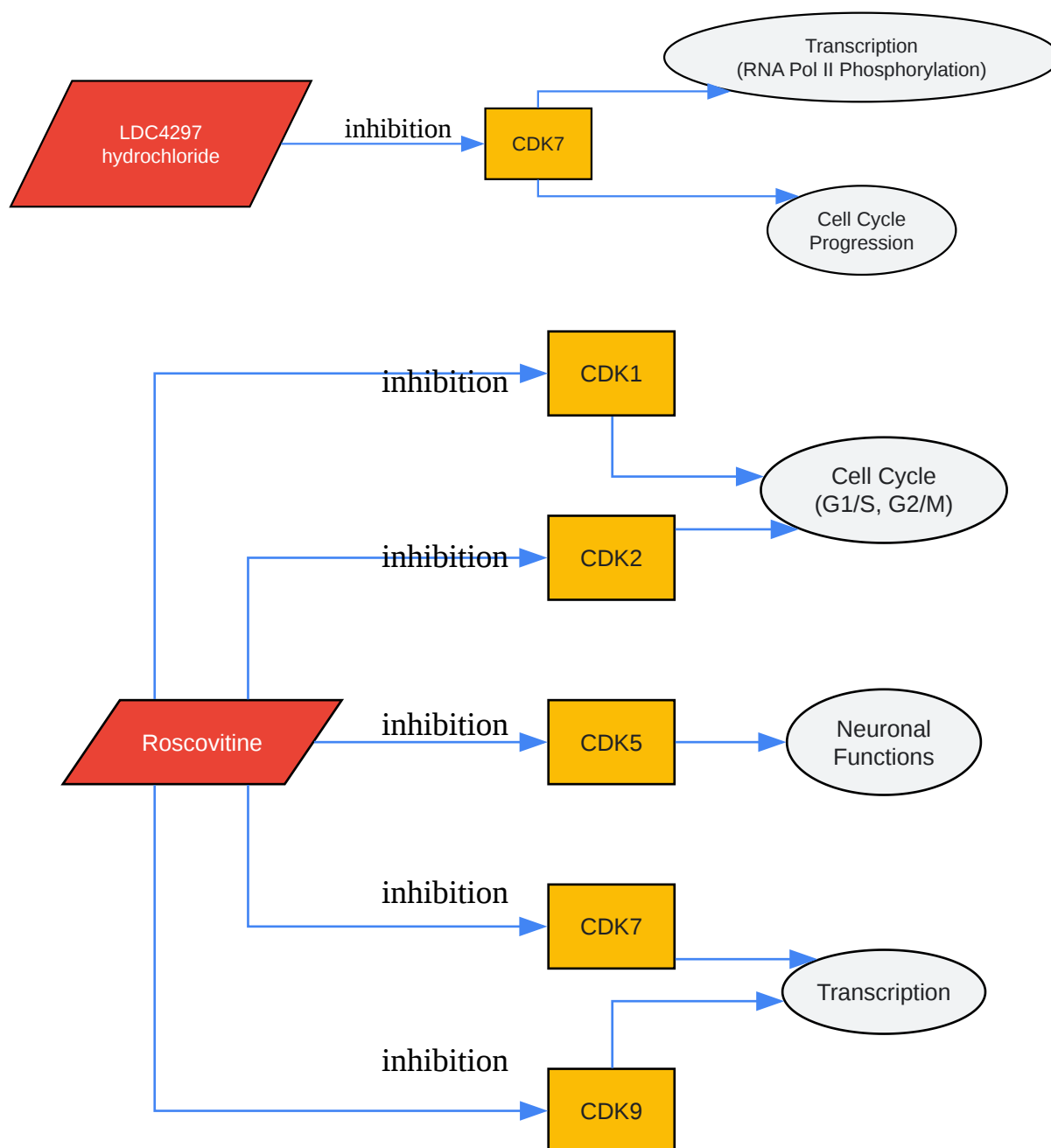
Roscovitine: A Broader Spectrum CDK Inhibitor

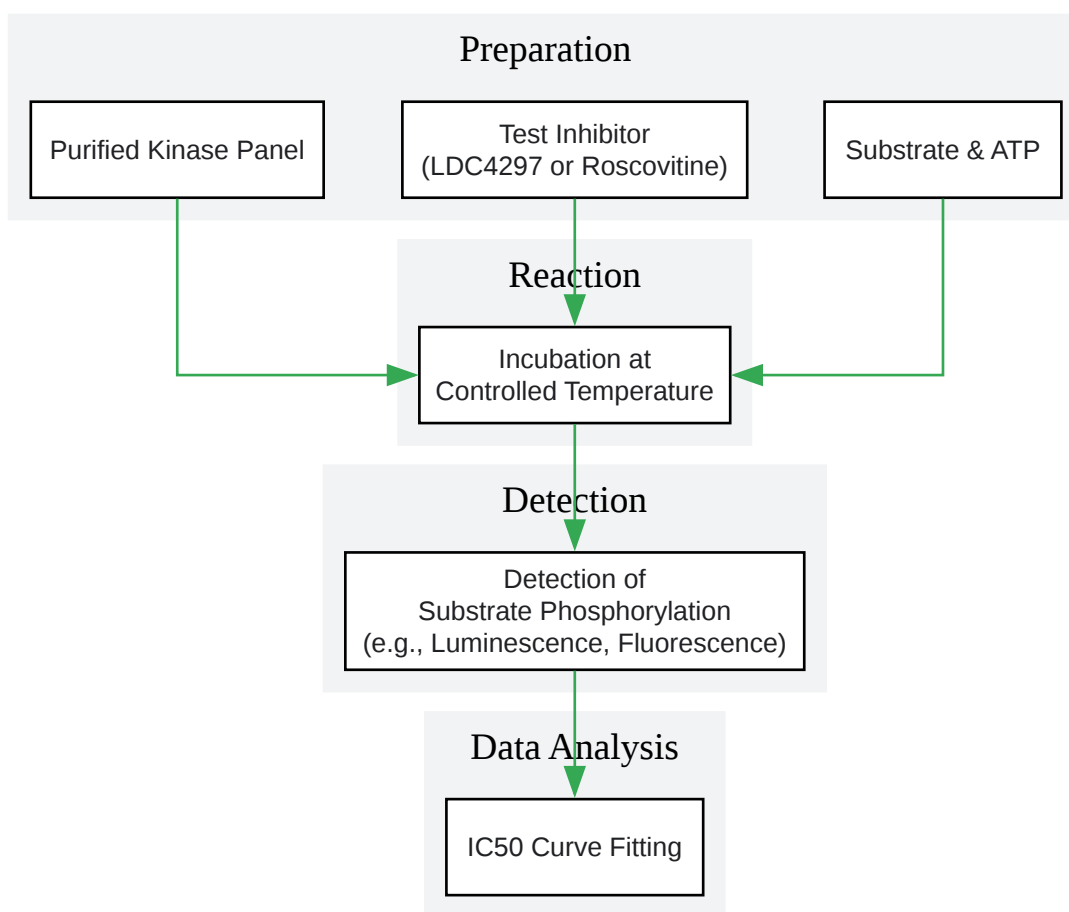
Roscovitine, also known as seliciclib, is a purine analog that acts as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values

in the sub-micromolar range.[5][6][7][15] It is notably a poor inhibitor of CDK4 and CDK6.[5][11] While often referred to as a selective CDK inhibitor, its activity across multiple CDKs gives it a broader mechanism of action compared to **LDC4297 hydrochloride**. [5][16] This multi-targeted approach can be advantageous in certain therapeutic contexts but may lead to more off-target effects in research applications where target specificity is crucial. Interestingly, studies have also identified pyridoxal kinase as a non-kinase target of roscovitine.[16]

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of **LDC4297 hydrochloride** and roscovitine translate to different impacts on cellular signaling pathways.





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